3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine
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Overview
Description
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C9H13BrN4O2S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine include:
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol: A closely related compound with a hydroxyl group instead of an amine group.
3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: Another compound with a similar bromine and pyridine structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13BrN4O2S |
---|---|
Molecular Weight |
321.20 g/mol |
IUPAC Name |
3-bromo-5-piperazin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN4O2S/c10-7-5-13-6-8(9(7)11)17(15,16)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) |
InChI Key |
PJUNRQTYRIZRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2N)Br |
Origin of Product |
United States |
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